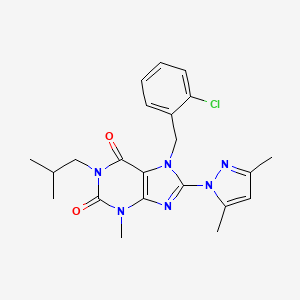

![molecular formula C19H13ClN4O B2826904 4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 847387-59-1](/img/structure/B2826904.png)

4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

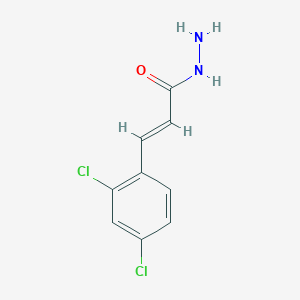

“4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It falls under the category of nitrogen heterocycles, which are some of the most important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Synthesis Analysis

The synthesis of this compound involves a wide range of methodologies. The review focuses on the synthesis of various derivatives of these scaffolds by a wide range of methodologies for the last decade . The synthesis of pyrimidines is described in numerous methods . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Many drugs contain these moieties at their cores . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo [1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

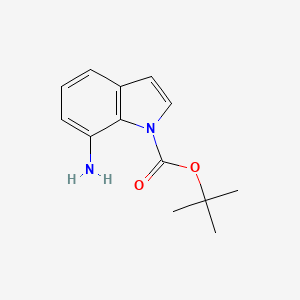

The synthesis of imidazo[1,2-a]pyrimidine derivatives and related compounds involves various chemical reactions aimed at creating complex structures with potential biological activities. For instance, N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) is used as a new reagent for synthesizing pyrimidone and pyrimidine derivatives, including those related to imidazo[1,2-a]pyrimidine structures, through the Biginelli reaction. This method is highlighted for its efficiency and convenience in synthesizing these derivatives (Rao et al., 2011). Additionally, catalyst-free methods in aqueous media have been developed for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, emphasizing environmentally benign processes with easy workup and excellent yields (Liu, Lei, & Hu, 2012).

Biological Activities and Potential Applications

Several studies have focused on the biological activities of imidazo[1,2-a]pyrimidine derivatives, investigating their potential as antitumor, antioxidant, and antiviral agents. For example, certain benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, have shown variable degrees of antineoplastic activity against various cell lines, indicating their potential in developing new antineoplastic agents (Abdel-Hafez, 2007). Additionally, some fused and binary 1,3,4-thiadiazoles, structurally related to imidazo[1,2-a]pyrimidines, have been evaluated as potential antitumor and antioxidant agents, further highlighting the therapeutic potential of these compounds (Hamama et al., 2013).

Wirkmechanismus

Target of Action

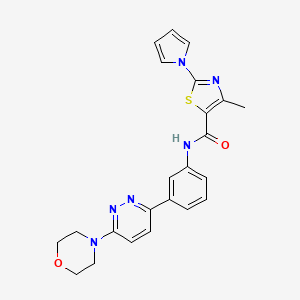

Compounds with the imidazo[1,2-a]pyrimidine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyrimidine derivatives can interact with various biological targets, leading to a variety of potential therapeutic effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been noted for their varied medicinal applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they may have favorable bioavailability .

Result of Action

Compounds with similar structures have been shown to have significant inhibitory activity , suggesting that this compound may also have potent biological effects.

Action Environment

The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the biochemical environment.

Zukünftige Richtungen

The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is a wide scope for future research and development in this area. The World Health Organization has taken the initiative to develop new TB drugs , indicating potential future directions in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGGAOJEBBYJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

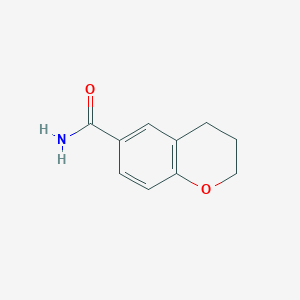

Molecular Formula |

C19H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)

![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)

![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)